Home > Products > Screening Compounds P127967 > N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine
N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine - 501653-65-2

N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine

Catalog Number: EVT-4378452
CAS Number: 501653-65-2
Molecular Formula: C10H12FNO4S
Molecular Weight: 261.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Lapatinib * Compound Description: Lapatinib, also known as N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Tykerb), is a tyrosine kinase inhibitor approved for use in combination with capecitabine for treating advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [] Lapatinib inhibits efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and the hepatic uptake transporter organic anion transporting polypeptide 1B1. [] It is a substrate for Pgp and BCRP. [] Lapatinib's brain penetration is low due to efflux transporters at the blood-brain barrier, but its systemic exposure after oral dosing remains unaffected by the absence of Pgp and BCRP in the gastrointestinal tract. [] Studies show that Pgp and BCRP work together to limit the brain-to-plasma ratio of lapatinib. [] * Relevance: Lapatinib, while structurally distinct from N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine, shares the presence of a 3-fluorobenzyl and methylsulfonyl group. The different contexts of these shared groups in the two molecules highlight the diversity of applications for these common structural elements.

2. N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl] quinazolin-4-amine * Compound Description: This compound is a specifically identified impurity in the synthesis of the anticancer drug lapatinib. [] * Relevance: This compound represents a direct synthetic precursor to lapatinib, which, as previously discussed, shares structural similarities with N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine due to the presence of 3-fluorobenzyl and methylsulfonyl groups.

3. Bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy] phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine * Compound Description: This compound is another identified impurity arising during the synthesis of lapatinib. [] * Relevance: Similar to the previous compound, this impurity is structurally related to lapatinib and thus indirectly linked to N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine through the shared presence of 3-fluorobenzyl and methylsulfonyl moieties.

4. [(18)F]radiolabeled N-(4-fluorobenzyl)-2-bromoacetamide * Compound Description: This radiolabeled compound is used for conjugation to cysteine-terminated PNA decamers to study their in vivo biodistribution. [] * Relevance: This compound shares the N-(4-fluorobenzyl) moiety with N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine. The research highlights how modifications to the glycine portion can significantly alter the compound's properties and applications, specifically in the development of PNA-based drugs.

5. Glycine-containing PNA monomers and oligomers * Compound Description: The research discusses a series of N-(2-aminoethyl)-α-amino acid thymine peptide nucleic acid (PNA) monomers modified with glycosylated side chains. These modifications include replacing glycine with serine, threonine, lysine, nor-alanine, and aspartic acid derivatives. [] These monomers are incorporated into PNA oligomers, and their effects on duplex stability and biodistribution are studied. [] * Relevance: While not containing the N-(4-fluorobenzyl) or methylsulfonyl groups, these PNA monomers are relevant to N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine due to their focus on modifying the glycine core. The research demonstrates the importance of the glycine moiety in PNA structure and how its derivatization can significantly influence PNA behavior in biological systems.

6. 4-(Methylthio)phenyl piperidine-4-carboxylate * Compound Description: This compound is used as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride, leading to the formation of polysarcosine. [] Oxidation of the thioester group in this initiator yields 4-(methylsulfonyl)phenyl piperidine-4-carboxylate polymer, which allows for further functionalization. [] * Relevance: This compound, while structurally different from N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine, highlights the use of methylsulfonyl as a versatile functional group in polymer chemistry. The ability to convert a thioether to a methylsulfonyl group post-polymerization allows for controlled modification and expands the potential applications of these polymers.

7. N-t-butoxycarbonyl-ε-N-carbobenzoxy-L-lysylglycyl-ε-N-carbobenzoxy-L-lysylglycine 4-(methylthio)phenyl ester * Compound Description: This protected tetrapeptide is synthesized using the 4-(methylthio)phenyl ester as a protecting group. [] This ester is easily converted to the activated 4-(methylsulfonyl)phenyl ester, which facilitates the synthesis of poly-(ε-N-carbobenzoxy-L-lysylglycyl)glycine-1-C14 ethyl ester. [] * Relevance: This synthesis method demonstrates the utility of 4-(methylthio)phenyl and 4-(methylsulfonyl)phenyl esters in peptide synthesis, a field closely related to the potential applications of N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine as a modified amino acid.

Properties

CAS Number

501653-65-2

Product Name

N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetic acid

Molecular Formula

C10H12FNO4S

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C10H12FNO4S/c1-17(15,16)12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

YBJUMXHTBKJGDI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)O

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.